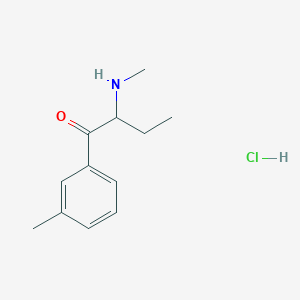

2-(Methylamino)-1-(m-tolyl)butan-1-one,monohydrochloride

Description

2-(Methylamino)-1-(m-tolyl)butan-1-one,monohydrochloride is a synthetic cathinone derivative characterized by a methyl-substituted phenyl (m-tolyl) group at the ketone position and a methylamino group at the β-carbon of a butanone backbone. The hydrochloride salt form enhances stability and solubility, making it relevant in pharmaceutical and forensic contexts.

Properties

IUPAC Name |

2-(methylamino)-1-(3-methylphenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-6-9(2)8-10;/h5-8,11,13H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICNURAKFHTJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC(=C1)C)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001343152 | |

| Record name | 2-(Methylamino)-1-(3-methylphenyl)butan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797911-07-9 | |

| Record name | 2-(Methylamino)-1-(3-methylphenyl)butan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as m-tolyl ketone and methylamine.

Formation of Intermediate: The m-tolyl ketone is reacted with a suitable alkylating agent to form an intermediate compound.

Reductive Amination: The intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous input of reactants and output of products, improving efficiency and scalability.

Chemical Reactions Analysis

Metabolic Reactions

In vivo metabolism involves oxidation and conjugation pathways , as observed in structurally related cathinones like mephedrone :

-

Phase I Metabolism :

-

Phase II Metabolism :

-

Glucuronidation : Conjugation of hydroxylated metabolites.

-

Table 1: Major Metabolites and Enzymatic Pathways

| Metabolite | Enzyme Involved | Bioactivity |

|---|---|---|

| 2-Amino-1-(m-tolyl)butan-1-one | CYP2D6 | Reduced potency |

| 4-Hydroxy-m-tolyl derivative | CYP3A4 | Inactive |

| Glucuronidated alcohol | UGT2B7 | Excreted in urine |

Chemical Reactivity

The ketone and methylamino groups dominate its reactivity:

-

Nucleophilic Additions :

-

Reduction :

-

Acid-Base Behavior :

-

The hydrochloride salt dissociates in aqueous solution, releasing the free base at alkaline pH.

-

Stability and Degradation

Scientific Research Applications

2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter systems.

Medicine: Investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride involves its interaction with neurotransmitter systems in the brain. The compound is known to increase the release of dopamine, norepinephrine, and serotonin, leading to its stimulant effects. The molecular targets include:

Dopamine Transporter (DAT): Inhibition of DAT increases dopamine levels in the synaptic cleft.

Norepinephrine Transporter (NET): Inhibition of NET increases norepinephrine levels.

Serotonin Transporter (SERT): Inhibition of SERT increases serotonin levels.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs are substituted cathinones, differing primarily in aromatic substituents and alkyl chain length. Below is a comparative analysis:

Table 1: Structural Comparison

| Compound Name | Aromatic Substituent | Alkyl Chain Length | Chemical Class |

|---|---|---|---|

| 2-(Methylamino)-1-(m-tolyl)butan-1-one | m-Tolyl (C6H4-3-CH3) | Butanone (C4) | Synthetic Cathinone |

| Butylone (1-(3,4-Benzodioxolyl)-analog) | 3,4-Methylenedioxy (C6H3O2) | Butanone (C4) | Controlled Cathinone |

| Methylone (1-(3,4-Benzodioxolyl)-propanone) | 3,4-Methylenedioxy (C6H3O2) | Propanone (C3) | Controlled Cathinone |

| Methyl 2-aminobutanoate hydrochloride | Ester (COOCH3) | Butanoate (C4) | Amino Ester Salt |

- Aromatic Substituent : The m-tolyl group in the target compound lacks the 3,4-methylenedioxy moiety found in Butylone and Methylone, which is critical for serotonin receptor affinity in stimulants .

- Chain Length: The butanone chain (C4) in the target compound and Butylone contrasts with Methylone’s propanone (C3), affecting lipophilicity and metabolic pathways.

- Salt Form: The hydrochloride salt is shared with Methyl 2-aminobutanoate hydrochloride, though the latter’s ester group distinguishes its reactivity and applications .

Legal and Regulatory Status

Substituted cathinones with 3,4-methylenedioxy groups (e.g., Butylone, Methylone) are explicitly regulated under controlled substance laws. For example:

- Butylone : Listed in Schedule 4 (South Australia) with a large commercial trafficable quantity of 1 kg .

- Methylone : Similarly controlled under analog statutes due to its structural similarity to MDMA .

The m-tolyl substituent in the target compound may circumvent current regulations targeting benzodioxole derivatives, though this depends on jurisdictional analog laws .

Implications for Pharmacological Activity

- Reduced Serotonergic Activity : The absence of 3,4-methylenedioxy groups may lower affinity for serotonin transporters compared to Butylone or Methylone.

- Metabolic Stability : The m-tolyl group’s methyl substituent could slow oxidative metabolism relative to benzodioxole analogs.

Biological Activity

2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride, commonly known as a substituted cathinone, is a synthetic compound structurally related to amphetamines. This compound exhibits significant biological activity primarily as a stimulant and has garnered attention in both scientific research and recreational contexts.

Chemical Structure and Properties

- Chemical Formula : C12H17ClN

- CAS Number : 1797911-07-9

- Molecular Weight : 215.73 g/mol

The compound features a methylamino group attached to a butanone backbone with a tolyl group at the meta position, which is crucial for its interaction with biological systems.

The biological activity of 2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride is primarily mediated through its interactions with neurotransmitter systems:

- Dopamine Transporter (DAT) : The compound inhibits DAT, leading to increased dopamine levels in the synaptic cleft, which is associated with stimulant effects.

- Norepinephrine Transporter (NET) : Inhibition of NET results in elevated norepinephrine levels.

- Serotonin Transporter (SERT) : The compound also inhibits SERT, enhancing serotonin availability.

This mechanism underpins its stimulant properties, which can lead to increased alertness, energy, and euphoria.

Stimulant Properties

Research indicates that 2-(Methylamino)-1-(m-tolyl)butan-1-one exhibits stimulant effects similar to those of traditional amphetamines. Users may experience:

- Increased energy and alertness

- Enhanced mood and euphoria

- Potential for dependence and addiction

Toxicological Profile

While the compound has stimulant properties, it also poses risks of toxicity. Studies have shown that similar compounds can lead to severe adverse effects, including:

- Cardiovascular issues (e.g., hypertension, tachycardia)

- Neurological disturbances (e.g., anxiety, agitation)

- Risk of overdose due to narrow therapeutic windows

Case Study Analysis

A review of literature on synthetic cathinones highlights several case studies involving 2-(Methylamino)-1-(m-tolyl)butan-1-one:

- Case Study 1 : A report documented acute psychosis in users following consumption of synthetic cathinones, including this compound. Symptoms included hallucinations and aggressive behavior.

- Case Study 2 : Another study indicated that users exhibited increased risk-taking behaviors and impulsivity, correlating with elevated plasma levels of the substance.

These findings underscore the need for caution regarding its use and potential health implications.

Comparative Biological Activity Table

| Compound Name | Mechanism of Action | Primary Effects | Toxicity Risks |

|---|---|---|---|

| 2-(Methylamino)-1-(m-tolyl)butan-1-one | DAT, NET, SERT inhibition | Stimulation, euphoria | Cardiovascular issues, neurological disturbances |

| Mephedrone | Similar to above | Euphoria, increased sociability | Dependence, psychosis |

| MDPV | DAT inhibition | Increased energy | Severe agitation, overdose potential |

Q & A

Q. What are the key considerations for synthesizing 2-(Methylamino)-1-(m-tolyl)butan-1-one monohydrochloride with high purity?

- Methodological Answer : Synthesis typically involves reductive amination of the ketone precursor followed by HCl salt formation. Critical parameters include:

- Reagent selection : Use of dioxane-HCl for efficient salt crystallization (yields ~100% in controlled conditions) .

- Purification : Recrystallization from methanol or ethanol to remove unreacted intermediates.

- Characterization : Confirm purity via HPLC (C18 column, 0.1% formic acid in water:acetonitrile gradient) and NMR (e.g., δ 9.00 ppm for NH in DMSO-d6) .

Q. How can researchers ensure compliance with legal regulations when handling this compound?

- Methodological Answer :

- Regulatory status : Classified as a controlled substance in some jurisdictions (e.g., Schedule 4 under Australian law for "large commercial trafficable quantities") due to structural similarity to cathinone derivatives .

- Documentation : Maintain records of synthesis protocols, quantities, and disposal methods to comply with Controlled Substances Acts .

Q. What safety protocols are essential for handling this hydrochloride salt in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.

- First-aid measures : Immediate rinsing with water for skin contact; consult a physician if ingested .

- Storage : Store in airtight containers at −18°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., LC-MS vs. NMR) for this compound be resolved?

- Methodological Answer :

- Cross-validation : Use orthogonal techniques:

- LC-HRMS : Confirm molecular ion ([M+H]+ at m/z 252.136) and isotopic pattern.

- NMR : Compare chemical shifts with published data (e.g., δ 2.54 ppm for methylamino protons) .

- Impurity profiling : Solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) can isolate degradation products .

Q. What strategies are effective for impurity profiling in bulk samples of this compound?

- Methodological Answer :

- SPE optimization : Use Oasis HLB cartridges preconditioned with methanol and water (pH 3) to retain polar impurities .

- Chromatography : UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid mobile phase for high-resolution separation .

- Reference standards : Compare impurities (e.g., unreacted m-tolyl ketone) against certified materials (e.g., USP32 anhydrous standards) .

Q. How can in vitro metabolic pathways of this compound be studied to inform toxicological profiles?

- Methodological Answer :

- Hepatocyte assays : Incubate with primary human hepatocytes (1 × 10^6 cells/mL) in Williams’ E medium.

- Metabolite detection : Use Q-TOF-MS in positive ion mode to identify phase I (e.g., N-demethylation) and phase II (glucuronidation) metabolites .

Q. What structural analogs of this compound have been pharmacologically characterized, and how do they inform SAR studies?

- Methodological Answer :

- Key analogs : Compare with ethylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one) and pentylone, which show varying affinities for monoamine transporters .

- SAR insights : The m-tolyl group enhances lipophilicity (LogP ~2.1) compared to benzodioxolyl analogs, potentially altering blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.